molecular formula C19H26O12 B15342488 Benzene-1,3-dicarboxylic acid;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol CAS No. 36346-15-3

Benzene-1,3-dicarboxylic acid;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol

Cat. No.: B15342488
CAS No.: 36346-15-3
M. Wt: 446.4 g/mol
InChI Key: GITMLKVZWKWAFM-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarboxylic acid (Isophthalic acid): A white crystalline solid (density: 1.526 g/cm³) with two carboxylic acid groups in the meta position on the benzene ring. It is insoluble in water and primarily used in polymer synthesis, such as polyethylene terephthalate (PET) modifications .

Furan-2,5-dione (Maleic anhydride): A cyclic anhydride with high reactivity, commonly employed in copolymerization with diols (e.g., propane-1,2-diol) to produce unsaturated polyester resins .

2-(2-Hydroxyethoxy)ethanol: A glycol ether with dual hydroxyl and ether groups, acting as a solvent or intermediate in resins and adhesives. Its structure enables hydrogen bonding and solubility in polar/nonpolar media .

Propane-1,2-diol (Propylene glycol): A versatile diol with low toxicity, used as a monomer in polyesters, antifreeze, and pharmaceutical formulations. Its vicinal diol structure facilitates condensation reactions .

Properties

CAS No.

36346-15-3

Molecular Formula

C19H26O12

Molecular Weight

446.4 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol

InChI

InChI=1S/C8H6O4.C4H2O3.C4H10O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2H;5-6H,1-4H2;3-5H,2H2,1H3

InChI Key

GITMLKVZWKWAFM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(COCCO)O

Related CAS

36346-15-3

Origin of Product

United States

Biological Activity

Benzene-1,3-dicarboxylic acid; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; propane-1,2-diol (commonly referred to as a complex organic compound with multiple functional groups) has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings.

Structural Overview

The compound is composed of several functional groups:

  • Benzene Ring : Provides stability and hydrophobic characteristics.
  • Dicarboxylic Acid Groups : Located at the 1 and 3 positions of the benzene ring, these groups are known to interact with various biological macromolecules.
  • Furan Derivative : The furan-2,5-dione moiety contributes to the compound's reactivity.
  • Hydroxylated Ethylene Glycol and Propylene Glycol Moieties : These functionalities enhance solubility and reactivity in biological systems.

The molecular formula is C27H34O12C_{27}H_{34}O_{12}, with a molecular weight of approximately 550.55 g/mol .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antibacterial Properties

Studies suggest that derivatives of benzene-1,3-dicarboxylic acid can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis. For example:

  • Mechanism of Action : The dicarboxylic acid structure may interact with bacterial enzymes, disrupting their function and inhibiting growth.
  • Case Study : A study demonstrated that similar compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural diversity allows it to interact with various cellular targets, making it a candidate for anticancer research:

  • Enzyme Inhibition : Research has indicated that certain derivatives can inhibit enzymes critical for cancer cell proliferation.
  • Molecular Docking Studies : These studies suggest potential interactions with cancer-related targets, indicating a pathway for therapeutic development .

Synthesis and Functionalization

Various synthetic routes have been explored to produce this compound and its derivatives. These methods allow for selective functionalization, enhancing its biological activity:

Synthesis MethodDescription
Direct CondensationInvolves the reaction of benzene derivatives with dicarboxylic acids.
Functional Group ModificationAllows the introduction of hydroxyl or ether functionalities to improve solubility and reactivity.

Interaction Studies

Research has focused on how this compound binds to proteins or nucleic acids, which is crucial for understanding its mechanism of action:

  • Protein Binding : Studies have shown that the compound can bind effectively to target proteins, influencing their activity.
  • Nucleic Acid Interactions : Some derivatives exhibit affinity for DNA or RNA, potentially affecting gene expression .

Scientific Research Applications

Benzene-1,3-dicarboxylic acid; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; propane-1,2-diol is a complex organic compound with a structural diversity that lends itself to utility in chemical applications, particularly in pharmaceuticals and polymer chemistry. The compound features a benzene ring with two carboxylic acid groups at the 1 and 3 positions, a furan derivative (furan-2,5-dione), and hydroxylated ethylene glycol and propylene glycol moieties. The presence of multiple reactive sites allows for the synthesis of various derivatives through selective functionalization.

Potential Applications

  • Chemical Synthesis The reactivity of benzene-1,3-dicarboxylic acid; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; propane-1,2-diol can be attributed to its functional groups. The presence of multiple reactive sites allows for the synthesis of various derivatives through selective functionalization.
  • Biological Applications Interaction studies involving this compound often focus on its ability to bind with proteins or nucleic acids. Such studies are crucial for understanding its mechanism of action in biological systems. Research has indicated that derivatives of benzene-1,3-dicarboxylic acid can inhibit specific enzymes involved in bacterial cell wall synthesis. Additionally, studies on molecular docking have suggested potential interactions with targets relevant to cancer therapy.
  • Production of Phthalic Anhydride Biomass-derived furan and maleic anhydride (furan-2,5-dione) can be used to produce renewable phthalic anhydride (2-benzofuran-1,3-dione) . Furan and maleic anhydride were converted to phthalic anhydride in two reaction steps: Diels–Alder cycloaddition followed by dehydration . Excellent yields for the Diels–Alder reaction between furan and maleic-anhydride were obtained at room temperature and solvent-free conditions (SFC) yielding 96% exo-4,10-dioxa-tricyclo[5.2.1.0] .

Related compounds and applications

  • Furan-2,5-dicarboxylic acid Furan-2,5-dicarboxylic acid can be used in food contact materials .
  • benzene-1,3-dicarboxylic acid,furan-2,5-dione,propane-1,2-diol,terephthalic acid This compound is also known as 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 2,5-furandione and 1,2-propanediol .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Benzene-1,3-dicarboxylic Acid with Isomers

Property Benzene-1,3-dicarboxylic acid (Meta) Benzene-1,2-dicarboxylic acid (Phthalic acid) Benzene-1,4-dicarboxylic acid (Terephthalic acid)
Solubility in water Insoluble Slightly soluble Insoluble
Melting point (°C) 345–348 207–210 >300 (sublimes)
Key application PET modifications Plasticizers, dyes PET production

Key Insight : The meta-substitution in Benzene-1,3-dicarboxylic acid reduces symmetry compared to para-substituted terephthalic acid, impacting crystallinity in polymers .

Table 2: Comparison of Furan-2,5-dione with Related Anhydrides

Property Furan-2,5-dione (Maleic anhydride) 1,3-Isobenzofurandione (Phthalic anhydride) Chlorendic anhydride
Structure Cyclic five-membered anhydride Cyclic six-membered anhydride Chlorinated bicyclic anhydride
Reactivity High (electrophilic) Moderate High (due to Cl substituents)
Application Unsaturated polyesters Alkyd resins Flame-retardant polymers

Key Insight : Maleic anhydride’s smaller ring size increases ring strain, enhancing reactivity in copolymerization compared to phthalic anhydride .

Table 3: Comparison of 2-(2-Hydroxyethoxy)ethanol with Glycol Ethers

Property 2-(2-Hydroxyethoxy)ethanol Diethylene glycol monoethyl ether (CAS 111-90-0) 2-(4-Chlorophenoxy)ethanol
Boiling point (°C) 244–246 202 285 (decomposes)
Polarity High (dual -OH groups) Moderate (-O- and -OH) Moderate (Cl substituent)
Use Solvent, resin additive Industrial solvent Antimicrobial agent

Key Insight: The additional ether group in 2-(2-hydroxyethoxy)ethanol improves water solubility compared to alkyl-substituted glycol ethers .

Table 4: Comparison of Propane-1,2-diol with Other Diols

Property Propane-1,2-diol Ethylene glycol 3-(Octyloxy)propane-1,2-diol
Toxicity Low High (toxic to humans) Low
Melting point (°C) -59 -13 45–47
Application Polyesters, antifreeze Polyethylene terephthalate Surfactants

Key Insight : Propane-1,2-diol’s asymmetric carbon enhances stereochemical versatility in polymer branching compared to symmetric diols like ethylene glycol .

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